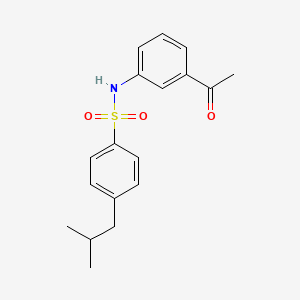![molecular formula C17H16ClNO B5836449 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a class of compounds that have been extensively studied due to their wide range of pharmacological properties. 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
作用机制
The exact mechanism of action of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of reactive oxygen species, the inhibition of microbial growth, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can modulate various biochemical and physiological processes in the body. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to scavenge reactive oxygen species, which are involved in the pathogenesis of various diseases caused by oxidative stress. Moreover, the compound has been shown to inhibit the growth of various microbial pathogens, including bacteria and fungi. Finally, 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel chemotherapeutic agents.
实验室实验的优点和局限性
One of the advantages of using 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its wide range of biological activities, which make it a potential candidate for the development of novel drugs to treat various diseases. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of novel drugs based on the compound for the treatment of various diseases such as inflammatory diseases, oxidative stress-related diseases, microbial infections, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, the synthesis of analogs of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one may lead to the discovery of more potent compounds with improved biological activities.
合成方法
The synthesis of 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reactions. One of the most commonly used methods involves the Claisen-Schmidt condensation of 2-chloro-5-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one.
科学研究应用
3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its various biological activities. The compound has been found to possess potent anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to exhibit antioxidant and antimicrobial activities, which make it a potential candidate for the development of novel drugs to treat various diseases caused by oxidative stress and microbial infections. Furthermore, the compound has been found to possess anticancer properties, which make it a potential candidate for the development of novel chemotherapeutic agents.
属性
IUPAC Name |
(E)-3-(2-chloro-5-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-16-11-13(2)5-8-15(16)18/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBKROAXQGIDU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)




![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

